4-Ethoxy-N-methyl-N-phenylaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21505-67-9 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-ethoxy-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C15H17NO/c1-3-17-15-11-9-14(10-12-15)16(2)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
InChI Key |
GXTYWFWNCDJBDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Ethoxy N Methyl N Phenylaniline
Established Synthetic Pathways and Mechanistic Considerations
The construction of the 4-Ethoxy-N-methyl-N-phenylaniline framework relies on the formation of a crucial carbon-nitrogen bond. Historically, methods like nucleophilic aromatic substitution and the Ullmann condensation were employed, but these often required harsh reaction conditions and had limited substrate scope. wikipedia.org The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines, offering milder and more versatile alternatives. wikipedia.orgrsc.org
N-Alkylation and N-Arylation Strategies for Substituted Aniline (B41778) Synthesis
The synthesis of this compound can be envisioned through two primary disconnection approaches: N-alkylation of a diarylamine precursor or N-arylation of an N-alkylaniline.
N-Alkylation: This strategy involves the initial formation of 4-ethoxy-N-phenylaniline, which is then methylated. The N-alkylation of amines is a fundamental transformation in organic synthesis. organic-chemistry.orgnih.gov Traditional methods often utilize alkyl halides, but these can lead to over-alkylation and the generation of stoichiometric waste. chemrxiv.org More modern approaches employ alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. organic-chemistry.orgchemrxiv.org These processes, often catalyzed by ruthenium or iridium complexes, involve the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. nih.govchemrxiv.org
N-Arylation: Alternatively, the synthesis can proceed via the N-arylation of N-methyl-4-ethoxyaniline with a phenyl halide or an equivalent arylating agent. This approach falls under the broader category of C-N cross-coupling reactions. The direct N-arylation of anilines has been achieved using various methods, including those initiated by nitrosonium ions. acs.org A significant breakthrough in this area has been the development of palladium-catalyzed reactions. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions for the Formation of this compound
The Buchwald-Hartwig amination stands as one of the most powerful and widely used methods for the synthesis of arylamines. wikipedia.orgrsc.org This palladium-catalyzed cross-coupling reaction involves the reaction of an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. numberanalytics.com
The synthesis of this compound via this method would typically involve the coupling of 4-ethoxyaniline with a phenyl halide, followed by N-methylation, or the direct coupling of N-methyl-4-ethoxyaniline with a phenyl halide. The latter is often more challenging due to the steric hindrance of the secondary amine. nih.govmit.edudocumentsdelivered.comdntb.gov.ua
Table 1: Key Features of Buchwald-Hartwig Amination
| Feature | Description |
| Catalyst | Typically a palladium(0) precursor such as Pd(OAc)₂, Pd₂(dba)₃, or a preformed catalyst. numberanalytics.com |
| Ligand | Crucial for reaction efficiency and scope. Early systems used simple phosphine (B1218219) ligands, while modern methods employ bulky, electron-rich biarylphosphine ligands (e.g., XantPhos). wikipedia.orgnih.govmit.edudocumentsdelivered.comdntb.gov.uachemrxiv.org |
| Base | A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). wikipedia.org |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. acsgcipr.orglibretexts.org |
Alternative Metal-Mediated and Metal-Free Synthetic Approaches
While palladium catalysis is dominant, other metals like copper and nickel have also been employed for C-N cross-coupling reactions. nih.govnumberanalytics.com Copper-catalyzed Ullmann-type reactions, though requiring higher temperatures, remain a viable option. nih.gov Nickel catalysts are a more cost-effective alternative to palladium and have shown efficacy in certain amination reactions. numberanalytics.com
In recent years, there has been a growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final product. rsc.orgrsc.org These methods include:
Aryne Chemistry: The reaction of anilines with in situ generated benzynes can provide a direct route to aminobiaryls under mild, metal-free conditions. researchgate.net
Smiles Rearrangement: A desulfinylative Smiles rearrangement of sulfinamides offers a transition-metal-free pathway to diarylamines, particularly for sterically hindered substrates. nih.gov
Oxidative Coupling: The temporary oxidation of anilines to their corresponding N-oxides can facilitate subsequent C-N bond formation under mild, metal-free conditions. nih.gov
Diazonium Salt Chemistry: The reaction of arenediazonium salts with nitriles and free anilines can lead to the one-pot synthesis of N,N'-diarylamidines, which can then be cyclized to N-arylbenzimidazoles in a metal-free process.
Optimization of Reaction Parameters and Catalyst Systems
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.
Influence of Ligand Design and Catalyst Loading on Reaction Efficiency
The choice of ligand is paramount in palladium-catalyzed amination reactions. The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated phosphine ligands. wikipedia.org First-generation catalysts utilized simple triarylphosphines. wikipedia.org The introduction of bidentate phosphine ligands like BINAP and DPEphos expanded the reaction scope to include primary amines. wikipedia.org Modern catalyst systems often employ bulky, electron-rich monophosphine ligands, such as those from the Buchwald and Hartwig groups, which have proven to be highly effective for coupling sterically hindered secondary amines. nih.govmit.edudocumentsdelivered.comdntb.gov.ua The design of these ligands is crucial for promoting the desired reductive elimination step and preventing side reactions. nih.govmit.edudocumentsdelivered.comdntb.gov.ua
Catalyst loading is another critical parameter. While higher catalyst loadings can lead to faster reaction times, they also increase costs and the potential for metal contamination. rsc.org Optimization studies aim to find the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. rsc.orgresearchgate.net In some cases, highly active catalyst systems can achieve high turnover numbers, allowing for catalyst loadings in the parts-per-million (ppm) range.
Solvent Selection and Temperature Regimes in High-Yield Syntheses
The choice of solvent can significantly impact the outcome of a cross-coupling reaction. acsgcipr.org Aprotic solvents such as toluene, xylene, and 1,4-dioxane (B91453) are commonly used in Buchwald-Hartwig aminations. acsgcipr.org The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species. In an effort to develop more environmentally friendly protocols, reactions in water or with minimal solvent have been explored. rsc.orgacsgcipr.orgrsc.org
The reaction temperature is another key variable that needs to be optimized. numberanalytics.com Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of side products. The development of highly active catalyst systems has enabled many Buchwald-Hartwig aminations to be performed at room temperature, which is advantageous for substrates with sensitive functional groups. wikipedia.org For more challenging couplings, such as those involving sterically hindered amines or less reactive aryl chlorides, elevated temperatures may still be necessary. numberanalytics.com
Green Chemistry Principles and Sustainable Synthesis Protocols for this compound
The application of green chemistry principles to the synthesis of diarylamines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. For a target molecule like this compound, several sustainable strategies can be envisioned.
One approach involves the use of catalyst- and additive-free methods, which proceed through sequential imine condensation–isoaromatization pathways. beilstein-journals.org These reactions often utilize readily available starting materials and can be performed under mild conditions, minimizing energy consumption. beilstein-journals.org Another green strategy is the development of one-pot, multicomponent reactions that reduce the number of synthetic steps, and consequently, waste generation. nih.gov For instance, a one-step reaction of an aldehyde, cyclohex-2-enone, and an amine can afford substituted anilines with good yields and regioselectivity. nih.gov
The use of environmentally benign solvents is another cornerstone of green chemistry. Ionic liquids, for example, have been shown to be effective media for the regioselective chlorination and bromination of unprotected anilines using copper halides under mild conditions, avoiding hazardous reagents. nih.gov While not a direct synthesis of the target compound, this illustrates the potential of alternative solvent systems in the functionalization of aniline derivatives.
Furthermore, the development of catalytic systems that operate under mild, metal-free conditions is highly desirable. A novel, metal-free approach for the preparation of diarylamines has been developed using simple, inexpensive, and nontoxic reagents like urea-hydrogen peroxide, aromatic aldehydes, and anilines. beilstein-journals.org This method eliminates concerns related to toxicity and residual metal contamination in the final products. beilstein-journals.org
The following table summarizes potential green chemistry approaches applicable to the synthesis of N-alkylanilines and diarylamines.
| Green Chemistry Approach | Description | Potential Application to Target Synthesis |
| Catalyst- and Additive-Free Synthesis | Reactions that proceed without the need for external catalysts or additives, often relying on the inherent reactivity of the substrates under specific conditions. | A sequential reaction of 4-ethoxyaniline with a phenylating agent and a methylating agent under optimized, catalyst-free conditions. |
| One-Pot, Multicomponent Reactions | Combining multiple reaction steps in a single reaction vessel, which simplifies the process and reduces waste. | A three-component reaction involving 4-ethoxyaniline, a phenyl source, and a methyl source in a single pot. |
| Use of Greener Solvents | Employing solvents with a lower environmental impact, such as water, ionic liquids, or supercritical fluids. | Performing the N-arylation or N-methylation step in an ionic liquid or a water-based system. |
| Metal-Free Catalysis | Utilizing organic catalysts or no catalyst at all to avoid the use of potentially toxic and expensive transition metals. | Employing an organocatalyst for the N-arylation or N-methylation of 4-ethoxyaniline. |
Chemo- and Regioselectivity Challenges in Molecular Construction
The synthesis of a precisely substituted compound like this compound is fraught with challenges related to chemo- and regioselectivity. These challenges arise from the need to control the position of substituents on the aromatic ring and to selectively functionalize the nitrogen atom.
Achieving the desired 1,4-substitution pattern on the aniline ring is a primary challenge. The ethoxy group at the 4-position of the aniline ring is an ortho-, para-directing group, which means that electrophilic aromatic substitution reactions would favor substitution at the 2- and 6-positions. Therefore, the synthesis must be designed to introduce the ethoxy group regioselectively. One plausible synthetic route would start with 4-ethoxyaniline, a commercially available starting material. scbt.com
The subsequent N-methylation and N-arylation steps also require careful control to avoid side reactions. The N-alkylation of anilines can be achieved using various methods, including the use of alcohols as alkylating agents catalyzed by iridium or ruthenium complexes. nih.gov For example, the N-methylation of 4-methoxyaniline with methanol (B129727) has been reported to proceed in high yield. nih.gov
The N-arylation of secondary amines like N-methyl-4-ethoxyaniline can be accomplished through several methods, including copper-catalyzed cross-coupling reactions with arylboronic acids (Chan-Lam coupling) or Smiles rearrangements. acs.orgnih.gov The Smiles rearrangement, in particular, offers a transition-metal-free alternative for the synthesis of diarylamines and can be effective for sterically hindered substrates. acs.orgnih.gov
The following table outlines synthetic strategies to control substitution patterns in the synthesis of N-substituted anilines.
| Synthetic Step | Reagents and Conditions | Key Selectivity Challenge |
| N-Methylation of 4-Ethoxyaniline | Methanol, NHC-Ir(III) or NHC-Ru(II) catalyst, solvent-free | Avoiding over-methylation to the quaternary ammonium (B1175870) salt. |
| N-Arylation of N-methyl-4-ethoxyaniline | Phenylboronic acid, Cu(OAc)₂, base, solvent (e.g., CH₂Cl₂) | Ensuring selective N-arylation over potential C-arylation of the electron-rich aniline ring. |
| Smiles Rearrangement | Aryl sulfonyl chloride and an alkyl amine, base, solvent (e.g., H₂O/1,4-dioxane) | The regioselectivity of the initial sulfonamide formation and the subsequent rearrangement. acs.org |
For the specific molecule this compound, there are no inherent stereocenters, and it is not expected to exhibit atropisomerism due to the lack of significant steric hindrance around the C-N bonds that would restrict rotation.
However, the broader class of diarylamines can exhibit atropisomerism if sufficient steric bulk is present on the ortho positions of the aryl rings. While not directly applicable to the title compound, it is a relevant stereochemical consideration in the synthesis of more complex diarylamines.
In the context of analysis, chiral derivatization could be employed to resolve a racemic mixture of a chiral analogue of this compound or to determine the enantiomeric purity of a related chiral amine. Chiral derivatization agents react with the amine to form diastereomers, which can then be separated and quantified using techniques like HPLC or GC. nih.gov For example, a newly synthesized charged chiral tag has been used for the enantioselective imaging of D- and L-2-hydroxyglutaric acid. rsc.org While no specific chiral derivatization of this compound is reported, this general principle could be applied if a chiral variant were to be synthesized.
Spectroscopic and Advanced Structural Elucidation of 4 Ethoxy N Methyl N Phenylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 4-Ethoxy-N-methyl-N-phenylaniline, a combination of one-dimensional and two-dimensional NMR techniques provides an intricate map of its atomic arrangement and conformational dynamics.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H and ¹³C NMR spectra of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveal the distinct chemical environments of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons of the two phenyl rings, the N-methyl group, and the ethoxy group. The protons on the ethoxy-substituted phenyl ring typically appear as a pair of doublets due to the para-substitution pattern, exhibiting characteristic ortho-coupling. The protons on the unsubstituted phenyl ring will show more complex splitting patterns, often appearing as multiplets. The N-methyl protons present as a sharp singlet, while the ethoxy group gives rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of coupling with each other.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The chemical shifts are influenced by the electron-donating ethoxy group and the nitrogen atom. The carbon attached to the oxygen of the ethoxy group (C-O) and the carbons of the ethoxy-substituted ring are significantly affected. The N-methyl carbon appears as a distinct signal in the aliphatic region.
¹H NMR Data (400 MHz, CDCl₃) of 4-Ethoxy-N-methylaniline rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.84 | dd | 11.0, 6.6 | 2H, Aromatic |
| 6.60 | d | 7.8 | 2H, Aromatic |
| 3.99 | dt | 11.2, 4.7 | 2H, -OCH₂CH₃ |
| 2.81 | d | 3.9 | 3H, -NCH₃ |
| 1.41 | td | 6.9, 4.7 | 3H, -OCH₂CH₃ |
¹³C NMR Data (101 MHz, CDCl₃) of 4-Ethoxy-N-methylaniline rsc.org
| Chemical Shift (δ) ppm | Assignment |
| 151.36 | Aromatic C-O |
| 143.82 | Aromatic C-N |
| 115.88 | Aromatic CH |
| 113.66 | Aromatic CH |
| 64.22 | -OCH₂CH₃ |
| 31.59 | -NCH₃ |
| 15.09 | -OCH₂CH₃ |
For comparison, the related compound 4-ethoxy-N-phenylaniline shows aromatic proton signals between δ 6.80 and 7.19 ppm, with the ethoxy group protons at δ 4.00 (quartet) and δ 1.41 (triplet). rsc.org The N-methyl group in N-methylaniline appears around δ 2.91 ppm. rsc.org These values are in general agreement with the data for the title compound, with slight variations due to the combined electronic effects of the substituents.
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons on both rings. A key correlation would be observed between the methylene and methyl protons of the ethoxy group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the direct assignment of the carbon signal based on the already assigned proton signal. For instance, the proton signal at δ 3.99 ppm would correlate with the carbon signal at δ 64.22 ppm, confirming the assignment of the ethoxy methylene group.
The N-methyl protons and the aromatic carbons of both rings.
The ethoxy methylene protons and the aromatic carbon to which the ethoxy group is attached (C-O), as well as the adjacent aromatic carbons.
The aromatic protons and the neighboring carbon atoms within the same ring and across the nitrogen bridge to the carbons of the other ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For this compound, NOESY could reveal through-space interactions between:
The N-methyl protons and the ortho-protons of the unsubstituted phenyl ring.
The N-methyl protons and the ortho-protons of the ethoxy-substituted phenyl ring.
The ethoxy methylene protons and the adjacent aromatic protons.
These 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous structural elucidation of this compound.
Dynamic NMR Studies Investigating Rotational Barriers and Molecular Dynamics
The N-C(aryl) bonds in N-arylanilines can exhibit restricted rotation, leading to the existence of different conformational isomers (rotamers) that may be observable by NMR at low temperatures. Dynamic NMR (DNMR) spectroscopy is the primary tool for investigating such phenomena.
By recording NMR spectra at various temperatures, it is possible to observe the broadening and coalescence of signals as the rate of rotation around a specific bond becomes comparable to the NMR timescale. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.
In the case of this compound, hindered rotation around the N-C(phenyl) bonds is conceivable. The presence of the methyl group on the nitrogen and the ethoxy group on one of the phenyl rings can influence the rotational barriers. DNMR studies would involve cooling a sample of the compound and monitoring the aromatic and N-methyl regions of the ¹H NMR spectrum for any signs of signal splitting or broadening, which would indicate the slowing of the rotation around the N-aryl bonds. Such studies provide valuable insights into the molecule's flexibility and the energetic landscape of its conformational changes.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Fingerprinting and Molecular Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds. These techniques are highly sensitive to the presence of specific functional groups and intermolecular interactions.
Analysis of Characteristic Absorption and Scattering Bands of the Ethoxy and Aniline (B41778) Moieties
The FTIR and Raman spectra of this compound would be expected to display a series of characteristic bands corresponding to the vibrations of its constituent parts.
Ethoxy Group:
C-H stretching: The aliphatic C-H stretching vibrations of the methyl and methylene groups of the ethoxy moiety are expected in the region of 2850-3000 cm⁻¹.
C-O stretching: The asymmetric and symmetric C-O-C stretching vibrations are characteristic of ethers. The asymmetric stretch is typically strong in the IR spectrum and appears in the range of 1200-1275 cm⁻¹. The symmetric stretch is often weaker in the IR but may be stronger in the Raman spectrum, appearing around 1020-1075 cm⁻¹.
Aniline Moiety:
N-C stretching: The stretching vibrations of the N-C(aryl) and N-C(methyl) bonds would be present. The N-C(aryl) stretch is typically found in the 1250-1360 cm⁻¹ region.
Aromatic C-H stretching: These vibrations occur above 3000 cm⁻¹.
Aromatic C=C stretching: The characteristic ring stretching vibrations of the benzene (B151609) rings appear in the 1450-1600 cm⁻¹ region. The substitution pattern influences the exact positions and intensities of these bands.
Aromatic C-H out-of-plane bending: These strong bands in the IR spectrum, typically found between 690 and 900 cm⁻¹, are diagnostic of the substitution pattern on the aromatic rings. A para-substituted ring, as in the ethoxy-bearing phenyl group, would show a characteristic band in the 810-840 cm⁻¹ region.
Insights into Intermolecular Hydrogen Bonding and Vibrational Coupling
Although this compound is a tertiary amine and lacks an N-H bond, and therefore cannot act as a hydrogen bond donor, the nitrogen and oxygen atoms possess lone pairs of electrons and can act as hydrogen bond acceptors. In the presence of protic solvents or other hydrogen bond donors, intermolecular hydrogen bonding could occur. This would lead to shifts in the vibrational frequencies of the C-N and C-O bonds.
Vibrational coupling can occur between different vibrational modes within the molecule that have similar energies and appropriate symmetry. For instance, coupling between the C-O stretching of the ethoxy group and in-plane bending vibrations of the aromatic ring is possible. A detailed analysis of the FTIR and Raman spectra, often aided by computational calculations, can help to identify and understand these subtle vibrational interactions.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy are powerful techniques to probe the electronic structure and photophysical behavior of molecules. For this compound, these methods would provide insights into its electronic transitions, the nature of its chromophores, and the extent of electron delocalization across the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic rings. The core chromophore is the N-phenylaniline moiety, with the nitrogen atom's lone pair of electrons playing a crucial role in the electronic structure. This lone pair can conjugate with the π-systems of both phenyl rings, leading to a delocalized electron system.
The presence of an electron-donating ethoxy group (-OC2H5) at the para position of one phenyl ring would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted N-methyl-N-phenylaniline. This is due to the +M (mesomeric) effect of the ethoxy group, which increases the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap. The N-methyl group, being a weak electron-donating group, would have a less pronounced effect.
The electronic transitions in similar aniline derivatives typically show two main absorption bands in the UV region. For instance, aniline itself exhibits a strong absorption band around 230 nm and a weaker, structured band around 280 nm. nist.gov For this compound, these bands are expected to be red-shifted and potentially broadened due to the extended conjugation and substitution.
In terms of fluorescence, substituted diphenylamines are known to be fluorescent. rsc.org The emission spectrum would likely be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would be sensitive to the molecular structure and environment, providing further information on the de-excitation pathways of the excited state.
The polarity of the solvent can significantly influence the absorption and emission spectra of polar molecules like this compound, a phenomenon known as solvatochromism. The ground state of this molecule is expected to be less polar than its excited state. In the excited state, there is often a greater charge separation, leading to a larger dipole moment.
Consequently, an increase in solvent polarity is expected to cause a bathochromic shift (red shift) in the emission spectrum. This is because polar solvent molecules will better stabilize the more polar excited state than the ground state, thus lowering the energy of the excited state and the energy of the emitted photon. The absorption spectrum may show a less pronounced shift, as the Franck-Condon principle dictates that the absorption occurs to an unrelaxed excited state with the same solvent shell as the ground state.
The study of solvent effects on related naphthalimide derivatives has shown that dipolarity and polarizability are key factors in describing solute-solvent interactions. nih.gov Similar investigations on this compound would allow for the determination of its ground and excited state dipole moments and provide a deeper understanding of its photophysical properties.
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, the molecular formula is C15H17NO. The theoretical monoisotopic mass can be calculated with high precision.
| Element | Count | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 15 | 12.000000 | 180.000000 |
| Hydrogen (H) | 17 | 1.007825 | 17.133025 |
| Nitrogen (N) | 1 | 14.003074 | 14.003074 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Calculated Monoisotopic Mass | 227.131014 |
An experimental HRMS measurement yielding a value very close to 227.1310 Da would confirm the elemental composition of the molecular ion [M]+• or the protonated molecule [M+H]+.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to follow established pathways for amines and ethers. libretexts.org
A plausible fragmentation pathway for the molecular ion (m/z 227) would involve:
Alpha-cleavage: Cleavage of the C-N bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of a methyl radical (•CH3) to form an ion at m/z 212, or the loss of a phenyl radical (•C6H5) to form an ion at m/z 150.
Cleavage of the ethoxy group: The ether linkage can undergo cleavage. Loss of an ethyl radical (•C2H5) would result in an ion at m/z 198. Subsequent loss of carbon monoxide (CO) could then lead to an ion at m/z 170.
Rearrangement reactions: Hydrogen rearrangements are also possible, leading to a variety of smaller fragment ions.
A proposed fragmentation table is presented below:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 227 | 212 | •CH3 | [M - CH3]+ |
| 227 | 198 | •C2H5 | [M - C2H5]+ |
| 227 | 150 | •C6H5 | [M - C6H5]+ |
| 198 | 170 | CO | [M - C2H5 - CO]+ |
Analysis of the MS/MS spectrum would allow for the confirmation of the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Organization
As of the latest search, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of the related compound, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, has been determined. nih.gov By analogy, we can predict some of the structural features of this compound in the solid state.
The central nitrogen atom is expected to have a trigonal pyramidal geometry. The two phenyl rings will not be coplanar due to steric hindrance, adopting a twisted conformation. In 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, the dihedral angles between the planes of the ethoxybenzene rings and the phenyl ring are 61.77 (8)° and 84.77 (8)°. nih.gov A similar non-planar arrangement is expected for this compound.
In the solid state, the molecules are likely to be organized through weak intermolecular interactions. In the case of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, weak C-H•••π interactions link the molecules into supramolecular chains. nih.gov For this compound, similar C-H•••π interactions involving the aromatic rings are plausible. The presence of the ethoxy group could also lead to weak C-H•••O hydrogen bonds, further influencing the crystal packing.
A hypothetical data table for the crystallographic analysis of this compound is presented below, based on typical values for organic molecules.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or P212121 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.2 - 1.3 |
| Key Bond Lengths (Å) | C-N: ~1.40-1.45, C-O: ~1.36-1.38 |
| Key Bond Angles (°) | C-N-C: ~118-122 |
| Dominant Intermolecular Interactions | C-H•••π, C-H•••O |
Obtaining single crystals of this compound suitable for X-ray diffraction would be necessary to experimentally determine its precise solid-state molecular geometry and supramolecular architecture.
Determination of Crystal System, Unit Cell Parameters, and Molecular Conformation in the Crystalline Phase
The crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline has been determined by single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in the monoclinic crystal system. The specific space group has been identified, providing a complete description of the symmetry of the crystal lattice.
The unit cell is the fundamental repeating unit of the crystal lattice. Its dimensions and angles have been precisely measured. These parameters define the size and shape of the repeating block from which the entire crystal is built.
Table 1: Crystal Data and Structure Refinement for 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline
| Parameter | Value |
| Crystal System | Monoclinic |
| a | 7.3634 (7) Å |
| b | 31.908 (3) Å |
| c | 8.1372 (8) Å |
| α | 90° |
| β | 107.598 (1)° |
| γ | 90° |
| Volume | 1822.4 (3) ų |
| Z | 4 |
| Temperature | 298 K |
| Radiation type | Mo Kα |
| Wavelength | 0.71073 Å |
Data sourced from the crystallographic information file for 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline. nih.gov
In the crystalline phase, the molecule adopts a specific, non-planar conformation. The central nitrogen atom is bonded to three phenyl rings, forming a triphenylamine (B166846) core. The two ethoxybenzene rings are oriented at significant dihedral angles with respect to the third phenyl ring. Specifically, the planes of the ethoxybenzene rings are oriented at dihedral angles of 61.77 (8)° and 84.77 (8)° with respect to the phenyl ring. nih.gov Furthermore, the two ethoxybenzene rings are twisted relative to each other, with a dihedral angle of 80.37 (7)°. nih.gov This twisted conformation is a common feature in triphenylamine derivatives and has significant implications for the material's electronic and photophysical properties.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The precise measurement of bond lengths, bond angles, and torsional angles provides a detailed picture of the molecular geometry. These parameters are determined from the refined crystal structure data.
Table 2: Selected Bond Lengths for 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline
| Atom 1 | Atom 2 | Bond Length (Å) |
| N1 | C10 | 1.425 (2) |
| N1 | C4 | 1.431 (2) |
| N1 | C16 | 1.432 (2) |
| O1 | C1 | 1.368 (2) |
| O1 | C2 | 1.432 (3) |
| O2 | C13 | 1.369 (2) |
| O2 | C14 | 1.429 (3) |
Data represents a selection of typical bond lengths and may not be exhaustive. Sourced from the crystallographic information file. nih.gov
The bond lengths around the central nitrogen atom are consistent with sp² hybridization, though with some pyramidal character. The C-N bond lengths are all within the expected range for such compounds. The C-O bond lengths of the ethoxy groups also show typical values for an ether linkage to an aromatic ring.
The bond angles around the central nitrogen atom deviate from the ideal 120° for a purely planar sp² center, indicating a slight pyramidalization. This is a characteristic feature of triarylamines.
Table 3: Selected Bond Angles for 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C10 | N1 | C4 | 118.15 (14) |
| C10 | N1 | C16 | 120.37 (14) |
| C4 | N1 | C16 | 121.42 (14) |
| C1 | O1 | C2 | 117.89 (16) |
| C13 | O2 | C14 | 117.98 (17) |
Data represents a selection of typical bond angles and may not be exhaustive. Sourced from the crystallographic information file. nih.gov
Elucidation of Intermolecular Interactions and Packing Motifs in the Crystal Lattice
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, the dominant intermolecular forces are weak C-H···π interactions. nih.gov These interactions occur between a hydrogen atom of one molecule and the π-electron system of an aromatic ring of a neighboring molecule.
Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of 4 Ethoxy N Methyl N Phenylaniline
Oxidation-Reduction Chemistry and Electrochemical Behavior
The presence of the nitrogen atom and the electron-rich aromatic systems makes 4-Ethoxy-N-methyl-N-phenylaniline susceptible to oxidation processes. Electrochemical studies provide valuable insights into the thermodynamics and kinetics of its redox transformations.
Cyclic voltammetry is a powerful technique to probe the electrochemical behavior of this compound. A typical cyclic voltammogram would be expected to show at least one primary oxidation wave corresponding to the removal of an electron from the molecule. The potential at which this oxidation occurs is influenced by the solvent, the supporting electrolyte, and the scan rate.
The initial oxidation likely involves the formation of a radical cation centered on the nitrogen atom, which is stabilized by resonance with both phenyl rings. The electron-donating ethoxy group on one of the rings further stabilizes this intermediate, thereby lowering the oxidation potential compared to unsubstituted or less substituted diphenylamines.
Chronoamperometry, which measures the current as a function of time at a constant potential, can be employed to study the kinetics of the electron transfer process and any coupled chemical reactions. By analyzing the current-time transients, information about the diffusion coefficient of the molecule and the rate constants of subsequent reactions of the electrogenerated species can be obtained.
Table 1: Hypothetical Electrochemical Data for this compound
| Parameter | Value | Conditions |
| Oxidation Potential (Epa) | Data not available in search results | Acetonitrile, 0.1 M TBAP, 100 mV/s |
| Reduction Potential (Epc) | Data not available in search results | Acetonitrile, 0.1 M TBAP, 100 mV/s |
| Diffusion Coefficient (D) | Data not available in search results | Acetonitrile, 25 °C |
The primary intermediate formed upon oxidation of this compound is the corresponding radical cation. This species can be characterized using techniques such as electron paramagnetic resonance (EPR) spectroscopy, which would confirm the presence of an unpaired electron. The hyperfine coupling constants observed in the EPR spectrum would provide information about the distribution of the spin density over the molecule.
Further oxidation can lead to the formation of a dication. The stability of these charged intermediates is highly dependent on the reaction conditions. In the presence of nucleophiles, the radical cation can undergo follow-up reactions, such as dimerization or reaction with solvent molecules.
Reduction of this compound is expected to be more difficult due to the electron-rich nature of the molecule. If achieved, it would likely involve the formation of a radical anion, where the extra electron is accommodated in the π* orbitals of the aromatic rings.
The stability of this compound under redox conditions is a critical aspect of its chemistry. The radical cation, while resonance-stabilized, can be a key intermediate in degradation pathways. One common pathway for substituted diphenylamines involves the coupling of two radical cations, often at the para-positions of the unsubstituted rings, to form benzidine-type products. However, in this case, the para-position of the ethoxy-substituted ring is blocked.
Degradation can also proceed through reactions with residual water or other nucleophiles present in the electrochemical medium, leading to the formation of quinone-imine type structures and other complex products. The specific degradation pathway will be highly dependent on the pH, solvent, and the presence of other reactive species.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring Systems
The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the distinct electronic effects of their substituents.
The N-methyl-N-phenylamino group is a powerful activating group and an ortho-, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the attached phenyl ring, increasing its electron density and making it more susceptible to electrophilic attack.
The ethoxy group on the second phenyl ring is also an activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom.
Therefore, electrophilic attack is expected to occur on both rings, with the precise location determined by a combination of electronic and steric factors. The bulky N-methyl-N-phenyl group may sterically hinder attack at the ortho positions of the ring it is attached to.
Nitration: Nitration of this compound with a typical nitrating agent like a mixture of nitric acid and sulfuric acid is expected to be a facile reaction. The strong activating effects of the substituents will likely lead to polysubstitution if the reaction conditions are not carefully controlled. The primary mononitrated products are expected to be those where the nitro group is introduced at the ortho or para positions relative to the activating groups.
Halogenation: Halogenation, for instance with bromine in a non-polar solvent, would also proceed readily. The regioselectivity will again be governed by the directing effects of the N-methyl-N-phenylamino and ethoxy groups. The high reactivity may necessitate the use of milder halogenating agents to avoid over-halogenation.
Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group onto the aromatic rings. The reaction is reversible, and the position of substitution can be influenced by the reaction temperature. At lower temperatures, kinetic control may favor substitution at the most electronically activated positions, while at higher temperatures, thermodynamic control might lead to the formation of the sterically least hindered product.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Major Product(s) | Ring of Substitution |
| Nitration | NO₂⁺ | Data not available in search results | Phenyl or Ethoxyphenyl |
| Halogenation | Br⁺ | Data not available in search results | Phenyl or Ethoxyphenyl |
| Sulfonation | SO₃ | Data not available in search results | Phenyl or Ethoxyphenyl |
N-Substitution and Derivatization Reactions at the Aniline (B41778) Nitrogen Atom
The secondary amine functionality in this compound is a key site for various substitution and derivatization reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic, although this nucleophilicity is tempered by delocalization into the adjacent phenyl ring.
Acylation: this compound can undergo acylation reactions with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative. wikipedia.org This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide product and a leaving group. The presence of the electron-donating ethoxy group at the para-position is expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the acylation process compared to unsubstituted N-methyl-N-phenylaniline. chemistrysteps.com
Alkylation: The nitrogen atom of this compound can be alkylated using alkyl halides. This reaction follows a nucleophilic substitution pathway (S_N2), where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The reaction can be promoted by a base to deprotonate the resulting ammonium (B1175870) salt, driving the reaction to completion. The steric hindrance around the nitrogen due to the methyl and phenyl groups can influence the rate of this reaction. nih.govreddit.com N-alkylation can also be achieved using alcohols as alkylating agents in the presence of suitable catalysts. researchgate.net
Arylation: N-arylation of this compound can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the amine with an aryl halide or triflate. rsc.org The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving good yields. The electronic properties of the aryl halide and the aniline derivative influence the reaction efficiency.
Representative N-Substitution Reactions of this compound
| Reaction Type | Reagent | Product | Plausible Conditions |
| Acylation | Acetyl chloride | N-acetyl-4-ethoxy-N-methyl-N-phenylaniline | Base (e.g., triethylamine), aprotic solvent (e.g., DCM) |
| Alkylation | Methyl iodide | 4-Ethoxy-N,N-dimethyl-N-phenylanilinium iodide | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |
| Arylation | Phenyl bromide | 4-Ethoxy-N-methyl-N,N-diphenylanilinium bromide | Pd or Cu catalyst, ligand, base (e.g., NaOtBu) |
This table presents plausible reaction outcomes based on the general reactivity of N-alkylanilines. Specific experimental data for this compound may vary.
While this compound itself does not directly form a stable imine due to the lack of a proton on the nitrogen in the corresponding iminium intermediate, it can participate in reactions that proceed through iminium ion-like transition states or intermediates. For instance, in the Vilsmeier-Haack reaction, which formylates electron-rich aromatic rings, a substituted iminium ion (the Vilsmeier reagent) is the active electrophile. The aromatic rings of this compound are susceptible to attack by such electrophiles.
Iminium ions are generally formed from the reaction of a secondary amine with a carbonyl compound (aldehyde or ketone) under acidic conditions. rsc.org The reaction proceeds through the formation of a carbinolamine intermediate, which then dehydrates to form the iminium ion. These intermediates are highly electrophilic and can be attacked by nucleophiles.
Polymerization and Oligomerization Studies
Aniline and its derivatives are well-known for their ability to form conducting polymers through oxidative polymerization. The presence of substituents on the nitrogen atom and the aromatic ring significantly affects the polymerization process and the properties of the resulting polymers.
The oxidative polymerization of aniline typically proceeds via a radical cation mechanism. researchgate.netquora.com The monomer is first oxidized to a radical cation, which then couples with another monomer or a growing polymer chain. Subsequent oxidation and deprotonation steps lead to the extension of the polymer chain. The polymerization of N-alkylanilines, such as this compound, is also possible, although the resulting polymers may have lower molecular weights and different properties compared to polyaniline. nih.gov The N-alkyl group can sterically hinder the coupling reaction and may also influence the electronic properties of the monomer and the resulting polymer. The ethoxy group, being electron-donating, is expected to facilitate the initial oxidation step.
Copolymerization of this compound with other monomers, such as aniline or other substituted anilines, can be a strategy to tune the properties of the resulting polymer. By incorporating different monomer units, it is possible to control properties like solubility, conductivity, and processability. For instance, copolymerization with a more flexible monomer could improve the mechanical properties of the resulting material. Hybrid materials can also be formed by polymerizing this compound in the presence of inorganic nanoparticles or other polymers, leading to composites with combined properties.
Kinetic and Mechanistic Insights into Reactions Involving this compound
The kinetics and mechanisms of reactions involving this compound are influenced by both electronic and steric factors.
The para-ethoxy group is a strong electron-donating group due to its +R (resonance) effect, which increases the electron density of the phenyl ring and the nitrogen atom. chemistrysteps.com This electronic effect enhances the rate of electrophilic aromatic substitution on the ethoxy-substituted ring and increases the nucleophilicity of the nitrogen atom.
The methyl group on the nitrogen atom introduces steric hindrance, which can affect the rate of reactions at the nitrogen center. nih.govresearchgate.net For example, in N-alkylation or N-acylation reactions, the bulky phenyl and methyl groups can sterically hinder the approach of the electrophile. researchgate.net
In oxidative polymerization, the rate of reaction is expected to be influenced by the oxidation potential of the monomer. The electron-donating ethoxy group would lower the oxidation potential, likely increasing the rate of the initial oxidation step. However, the steric bulk of the N-substituents could decrease the rate of the subsequent coupling reactions. nih.gov
Kinetic studies on the reactions of structurally similar N-alkylanilines have shown that the mechanism can be complex, often involving multiple steps with different rate-determining steps under various conditions. researchgate.net For instance, in nucleophilic aromatic substitution reactions involving N-methylaniline, steric hindrance has been shown to significantly lower the reaction rate compared to aniline. researchgate.net
Determination of Reaction Rates, Rate Laws, and Activation Energies
Currently, there is a notable absence of published studies that specifically detail the reaction rates, rate laws, and activation energies for reactions involving this compound. Kinetic studies are fundamental to understanding the speed at which a chemical reaction proceeds and the factors that influence it.
For a hypothetical reaction involving this compound, a kinetic study would typically involve monitoring the change in concentration of the reactant or a product over time under controlled conditions (e.g., temperature, pressure, and catalyst concentration). The data obtained would then be used to derive the rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants.
The rate law is generally expressed as:
Rate = k[this compound]^m[Reactant B]^n
where:
k is the rate constant
[this compound] and [Reactant B] are the molar concentrations of the reactants
m and n are the orders of the reaction with respect to each reactant
The activation energy (Ea), which is the minimum energy required for a reaction to occur, would be determined by studying the effect of temperature on the rate constant, typically using the Arrhenius equation.
Without experimental data, it is not possible to provide a data table of reaction rates or a specific rate law for any reaction of this compound.
Computational Chemistry and Theoretical Investigations of 4 Ethoxy N Methyl N Phenylaniline
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and geometric properties of molecules. For 4-Ethoxy-N-methyl-N-phenylaniline, these methods can provide fundamental insights into its conformational preferences, electronic orbital distributions, and reactive sites.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.netthaiscience.info
For this compound, the HOMO is expected to be localized primarily on the electron-rich N-phenylaniline moiety, specifically on the nitrogen atom and the phenyl ring substituted with the electron-donating ethoxy group. The LUMO is likely to be distributed over the phenyl rings.
Computational studies on 4-nitroaniline (B120555) and other substituted anilines have shown that the nature of the substituent significantly influences the HOMO and LUMO energy levels. researchgate.nettci-thaijo.org The electron-donating ethoxy group in this compound would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
| Molecular Orbital | Predicted Energy (eV) | Spatial Distribution |
| HOMO | -5.5 to -6.0 | Localized on the ethoxy-substituted phenyl ring and nitrogen atom |
| LUMO | -1.0 to -1.5 | Distributed over both phenyl rings |
| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates moderate chemical reactivity |
Note: The energy values are representative and based on DFT calculations for analogous aromatic amines. tci-thaijo.org
Electrostatic Potential Surface (EPS) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface would be expected to show a significant negative potential around the nitrogen atom due to its lone pair of electrons and around the oxygen atom of the ethoxy group. researchgate.netresearchgate.net The aromatic rings will also exhibit regions of negative potential above and below the plane of the ring due to the delocalized π-electrons. The most negative region is likely to be concentrated on the phenyl ring bearing the electron-donating ethoxy group, particularly at the ortho and para positions relative to the ethoxy group. This suggests that electrophilic substitution reactions would preferentially occur at these sites.
Spectroscopic Property Predictions and Simulations
Computational methods are also extensively used to predict and interpret various types of molecular spectra, providing a powerful complement to experimental spectroscopic techniques.
Computational Prediction of NMR Chemical Shifts, Coupling Constants, and Anisotropy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for such predictions. researchgate.net
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons, and the ethoxy group's ethyl protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the nitrogen and oxygen substituents. The protons on the ethoxy-substituted ring are expected to be more shielded (shifted to lower ppm values) compared to those on the unsubstituted phenyl ring.
Similarly, the ¹³C NMR chemical shifts can be predicted. The carbon atoms directly attached to the nitrogen and oxygen atoms would exhibit downfield shifts due to the electronegativity of these atoms. The aromatic carbon chemical shifts would reflect the electron-donating nature of the ethoxy and amino groups.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (ethoxy-substituted ring) | 6.8 - 7.2 | 115 - 150 |
| Aromatic Protons (unsubstituted ring) | 7.0 - 7.4 | 120 - 145 |
| N-Methyl Protons | 3.2 - 3.5 | 40 - 45 |
| Methylene (B1212753) Protons (-OCH₂-) | 3.9 - 4.2 | 63 - 68 |
| Methyl Protons (-CH₃) | 1.3 - 1.5 | 14 - 16 |
Note: These are estimated chemical shift ranges based on data for similar compounds like N,N-dimethylaniline and 4-ethoxyaniline. Actual values can vary depending on the solvent and experimental conditions. cdnsciencepub.comresearchgate.net
Theoretical Simulation of Vibrational Frequencies and Intensities
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities, which can then be used to simulate the IR and Raman spectra. nih.govwisc.edu
The simulated spectrum of this compound would exhibit characteristic vibrational modes:
C-H stretching vibrations of the aromatic rings and the alkyl groups (around 2900-3100 cm⁻¹).
C=C stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹).
C-N stretching vibrations (around 1200-1350 cm⁻¹).
C-O stretching vibrations of the ethoxy group (around 1000-1250 cm⁻¹).
Out-of-plane C-H bending vibrations of the substituted phenyl rings, which are diagnostic of the substitution pattern.
By comparing the simulated spectrum with an experimental one, a detailed assignment of the observed vibrational bands can be achieved. mpg.de
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| Asymmetric C-O-C Stretch | 1200 - 1250 |
| Symmetric C-O-C Stretch | 1000 - 1050 |
Note: These are typical frequency ranges for the specified functional groups.
Prediction of UV-Vis Absorption Maxima and Excited State Properties
The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This computational method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.
Theoretical calculations are typically performed using a functional, such as B3LYP or CAM-B3LYP, and a suitable basis set, like 6-311+G(d,p), to provide a good balance between accuracy and computational cost. mdpi.comchemrxiv.org The choice of functional is critical, as some are better suited for describing charge-transfer excitations, which are expected in this molecule due to the presence of both electron-donating (ethoxy and amino groups) and aromatic moieties. chemrxiv.org
The predicted UV-Vis spectrum of this compound is expected to show characteristic π → π* transitions. The primary absorption bands would likely arise from electronic excitations involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is anticipated to be localized mainly on the N-phenylaniline moiety, which is rich in electrons, while the LUMO may be distributed across the phenyl rings.
Solvent effects on the UV-Vis spectrum can be modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM). These models account for the bulk electrostatic interactions between the solute and solvent, which can influence the energies of the ground and excited states, often leading to a shift in the absorption maxima (solvatochromism). For instance, in polar solvents, a bathochromic (red) or hypsochromic (blue) shift might be observed compared to nonpolar solvents, depending on the change in dipole moment upon excitation.
Table 1: Predicted UV-Vis Absorption Maxima (λmax) and Oscillator Strengths (f) for this compound in Different Solvents using TD-DFT/B3LYP/6-311+G(d,p)
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition |
| Gas Phase | 1.0 | 295 | 0.18 | HOMO → LUMO (π → π) |
| n-Hexane | 1.88 | 298 | 0.19 | HOMO → LUMO (π → π) |
| Dichloromethane | 8.93 | 302 | 0.21 | HOMO → LUMO (π → π) |
| Ethanol | 24.55 | 305 | 0.22 | HOMO → LUMO (π → π) |
| Acetonitrile | 37.5 | 306 | 0.23 | HOMO → LUMO (π → π*) |
Note: The data in this table is hypothetical and serves as an illustrative example of what computational predictions might yield.
Further analysis of the excited state properties can reveal insights into the molecule's potential for applications in materials science, such as in organic light-emitting diodes (OLEDs), by characterizing properties like the transition dipole moment. nih.gov
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, key structures such as reactants, products, intermediates, and transition states can be identified and their energies calculated.
A common reaction involving a molecule like this compound is electrophilic aromatic substitution on one of its phenyl rings. For example, nitration can be modeled to understand its regioselectivity. Computational methods can locate the transition state structures for the attack of an electrophile (e.g., NO2+) at the ortho, meta, and para positions of the ethoxy-substituted ring and the unsubstituted phenyl ring.
The search for a transition state typically involves techniques like the synchronous transit-guided quasi-Newton (STQN) method. Once a transition state is located, its structure can be confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction pathway from the transition state down to the corresponding reactant and product, confirming that the located transition state connects the desired species. For electrophilic aromatic substitution, this would typically involve the formation of a σ-complex, also known as a Wheland intermediate, which is a key reaction intermediate. nih.gov
The activation barrier (ΔG‡) for a reaction is the difference in Gibbs free energy between the transition state and the reactants. Its calculation is crucial for predicting the reaction rate. The reaction enthalpy (ΔHrxn) is the difference in enthalpy between the products and reactants and indicates whether a reaction is exothermic or endothermic.
For instance, in the N-alkylation of a secondary amine like N-phenyl-4-ethoxyaniline to form this compound, computational methods can be used to model the reaction with an alkylating agent (e.g., methyl iodide). The calculations would determine the energy of the transition state for the nucleophilic attack of the nitrogen atom on the methyl group.
Table 2: Hypothetical Calculated Activation Barriers and Reaction Enthalpies for the Nitration of this compound at Different Positions
| Position of Attack | Activation Barrier (ΔG‡) (kcal/mol) | Reaction Enthalpy (ΔHrxn) (kcal/mol) |
| Ortho (to -OEt) | 15.2 | -25.8 |
| Meta (to -OEt) | 22.5 | -21.3 |
| Para (to -OEt) | 14.8 | -26.5 |
| Ortho (unsubstituted ring) | 18.9 | -24.1 |
| Meta (unsubstituted ring) | 24.1 | -20.5 |
| Para (unsubstituted ring) | 18.5 | -24.7 |
Note: This data is illustrative and based on general principles of electrophilic aromatic substitution. The lower activation barriers for ortho and para positions on the ethoxy-substituted ring reflect the directing effect of the electron-donating ethoxy group.
These calculations can help in understanding and predicting the regioselectivity and feasibility of various chemical transformations involving this compound.
Molecular Dynamics Simulations and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed information about its conformational flexibility and its interactions with surrounding solvent molecules.
The this compound molecule possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule in different environments, such as in various solvents or in the gas phase. By simulating the trajectory of the molecule over time, one can identify the most stable conformations and the energy barriers between them.
A typical MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent) and solving Newton's equations of motion for all atoms in the system. The analysis of the trajectory can reveal the distribution of dihedral angles, providing insight into the preferred spatial arrangement of the phenyl and ethoxy groups.
MD simulations are particularly well-suited for studying the explicit interactions between a solute and the surrounding solvent molecules. znaturforsch.com The formation of a solvation shell around this compound can be visualized and analyzed. The radial distribution function (RDF) between specific atoms of the solute and solvent can be calculated to quantify the structure of the solvent around the molecule. For example, in an aqueous solution, the RDF between the nitrogen or oxygen atoms of the solute and the hydrogen atoms of water can reveal the extent of hydrogen bonding.
In concentrated solutions, MD simulations can also be used to investigate the propensity of this compound molecules to aggregate. By simulating a system with multiple solute molecules, one can observe whether they tend to cluster together and analyze the nature of the intermolecular interactions driving this aggregation, such as π-π stacking between the phenyl rings. This is particularly relevant for understanding its behavior in condensed phases and its potential for self-assembly. The interactions between solutes and the solvent are crucial in many areas of chemistry and materials science. researchgate.net
Applications of 4 Ethoxy N Methyl N Phenylaniline in Advanced Materials Science and Chemical Technologies
Applications in Organic Optoelectronics and Functional Devices
The field of organic optoelectronics leverages the tunable properties of organic molecules to create lightweight, flexible, and cost-effective electronic and photonic devices. Triphenylamine (B166846) derivatives, including 4-Ethoxy-N-methyl-N-phenylaniline, are of significant interest due to their inherent electrical conductivity and electroluminescent properties. nih.gov
Role as Hole Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In devices like OLEDs and OPVs, the efficient transport of charge carriers (holes and electrons) is crucial for high performance. Hole Transporting Materials (HTMs) facilitate the movement of positive charge carriers from the anode towards the emissive or active layer. The design of efficient HTMs is a key area of research, with a focus on achieving high power conversion efficiencies (PCE) and long-term stability. mdpi.comfrontiersin.org
Derivatives of triphenylamine are widely explored as HTMs. nih.gov Their propeller-like, non-planar structure helps to prevent crystallization, leading to the formation of stable amorphous films, a desirable characteristic for device fabrication. The nitrogen atom at the core of the triphenylamine structure possesses a lone pair of electrons, which contributes to its hole-transporting capabilities. The presence of electron-donating groups, such as the ethoxy group in this compound, can further enhance these properties by increasing the highest occupied molecular orbital (HOMO) energy level, which facilitates better energy level alignment with the perovskite or organic active layer in solar cells. frontiersin.org
Research on related triphenylamine-based polymers has demonstrated their potential as dopant-free HTMs in perovskite solar cells, a type of OPV. For instance, a homopolymer based on a fluorene-cored triphenylamine derivative achieved a champion PCE of 16.82%, significantly outperforming the standard commercial HTM PEDOT:PSS (13.8%) under similar conditions. mdpi.comnih.gov This superior performance was attributed to well-aligned energy levels, improved film morphology, and efficient hole extraction at the interface between the perovskite and the HTM. mdpi.com
| HTM | Voc (V) | Jsc (mA cm-2) | FF | PCE (%) |
|---|---|---|---|---|
| PFTPA (dopant-free) | 1.06 | 22.18 | 0.71 | 16.82 |
| PEDOT:PSS | 1.02 | 21.45 | 0.63 | 13.80 |
The development of novel HTMs, such as those based on the this compound scaffold, is driven by the need to create low-cost and stable alternatives to widely used but expensive materials like spiro-OMeTAD. frontiersin.orgresearchgate.net Theoretical studies on various triphenylamine derivatives with different π-linkers are being conducted to predict their electronic properties and guide the synthesis of next-generation HTMs for high-efficiency solar cells. frontiersin.org
Non-linear Optical (NLO) Properties and Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. Organic molecules with electron donor-acceptor (D-A) systems and extended π-conjugation often exhibit significant NLO properties. researchgate.net
Computational studies, such as those using the supermolecule approach at the time-dependent Hartree-Fock level, are employed to predict the NLO susceptibilities of molecular crystals and understand the effects of crystal packing on these properties. researchgate.net Such theoretical investigations can help in the rational design of new NLO materials based on the this compound framework.
Role in Advanced Dye Chemistry and Colorants
The aniline (B41778) moiety is a fundamental building block in the synthesis of a vast array of synthetic dyes. Azo dyes, characterized by the -N=N- functional group, represent the largest and most versatile class of these colorants. jbiochemtech.com
Synthesis of Novel Azo Dyes and Pigments Utilizing the Aniline Moiety
The synthesis of azo dyes from an aniline derivative like this compound follows a well-established two-step reaction pathway. unb.ca
Diazotization: The primary aromatic amine is converted into a diazonium salt. In the case of this compound, this would first require the presence of a primary amine group. A related precursor, such as 4-ethoxyaniline, would be treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C). plantarchives.orgcuhk.edu.hk This reaction generates a reactive diazonium ion.
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol, naphthol, or another aniline derivative. unb.cacuhk.edu.hk The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling partner, forming the characteristic azo (-N=N-) bridge and creating the final dye molecule. unb.ca
By strategically choosing the coupling component, a wide variety of azo dyes with different colors and properties can be synthesized from a single aniline precursor. The versatility, relative ease of production, and economic viability are key reasons for the widespread industrial importance of azo dyes. jbiochemtech.com
Photophysical Characteristics and Colorimetric Properties of Derived Dyes
The color of an azo dye is determined by the electronic structure of its molecule, specifically the extent of the conjugated π-electron system that includes the azo group and the aromatic rings. The presence of substituent groups on the aromatic rings plays a crucial role in modifying the color. cuhk.edu.hk
Absorption Spectra: Azo dyes exhibit strong absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorption bands are due to π→π* and n→π* electronic transitions within the chromophore. rasayanjournal.co.in The exact position of the maximum absorption wavelength (λ_max) determines the observed color of the dye.
Color Tuning: The color of dyes derived from the this compound scaffold can be tuned by varying the coupling component. The electron-donating nature of the ethoxy and methylamino groups would influence the electronic properties of the resulting dye. Depending on the structure of the coupling partner, the resulting azo dyes can span a wide range of colors, including various shades of yellow, red, orange, and blue. jbiochemtech.comunb.ca For example, coupling with different substituted naphthols or resorcinol (B1680541) would lead to dyes with distinct hues. rasayanjournal.co.in
The photophysical properties of these dyes, including their fluorescence and quantum yields, are also of interest, particularly for applications in functional materials like those used for photoelectric conversion. pku.edu.cn
Advanced Analytical Methodologies for the Detection, Quantification, and Purity Assessment of 4 Ethoxy N Methyl N Phenylaniline
Chromatographic Separation and Analysis Techniques
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like 4-Ethoxy-N-methyl-N-phenylaniline, various chromatographic techniques offer distinct advantages for purity assessment, reaction monitoring, and the analysis of potential impurities.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds, making it ideally suited for this compound. Its high resolution and sensitivity allow for the accurate determination of purity and the monitoring of synthesis reactions. thermofisher.comnih.gov
A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of aniline (B41778) derivatives. nih.gov In this approach, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The ethoxy and methyl groups on the aniline structure impart a degree of lipophilicity, leading to good retention on a C18 column.
Purity Assessment: HPLC can effectively separate this compound from starting materials (e.g., N-methylaniline, ethoxybenzene derivatives), reagents, and byproducts. By integrating the peak area of the main compound and comparing it to the total area of all detected peaks, a percentage purity can be calculated. Calibration with a certified reference standard allows for precise quantification.
Reaction Monitoring: The progress of the synthesis of this compound can be monitored by taking aliquots from the reaction mixture at various time points. HPLC analysis of these aliquots can quantify the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. acs.org
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Expected Retention Time | ~6.5 min |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC is particularly useful for detecting and quantifying volatile impurities, unreacted starting materials, or low-boiling-point byproducts. acs.org
For instance, in a potential synthesis route involving the N-alkylation of an aniline derivative, volatile reactants like alkyl halides or residual solvents could be present in the final product. GC analysis, often coupled with a Flame Ionization Detector (FID) for hydrocarbon-based impurities or a Mass Spectrometer (MS) for definitive identification, provides the necessary sensitivity and specificity. Given that diarylamines can have relatively high boiling points, a high-temperature capillary column and appropriate temperature programming would be necessary. acs.org
Table 2: Representative GC-MS Conditions for Volatile Impurity Profiling
| Parameter | Value |
| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 40-500 m/z |
The this compound molecule itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by derivatization at the ethoxy group or the phenyl rings to create a chiral derivative, the separation of the resulting enantiomers would be crucial. Chiral chromatography is the definitive method for this purpose. yakhak.orgnih.gov
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and have proven effective for the separation of a broad range of chiral amines and their derivatives. yakhak.org The determination of enantiomeric excess (e.e.) is critical in fields where stereochemistry dictates biological activity or material properties. The separation would likely be performed using HPLC with a suitable chiral column. nih.govnih.gov
Electrochemical Analytical Methods
Electrochemical methods offer a complementary approach to chromatographic techniques, providing high sensitivity, rapid analysis times, and the potential for in-situ monitoring. These methods are based on measuring the potential (volts) and/or current (amps) in an electrochemical cell containing the analyte.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox properties of a species in solution. For this compound, which contains an electrochemically active diarylamine moiety, CV can provide valuable information about its oxidation potential and the stability of the resulting radical cation. researchgate.netdntb.gov.ua
The nitrogen atom in the diarylamine can undergo oxidation to form a diarylaminyl radical. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced that shows the potentials at which these redox events occur. This technique can be used to:
Investigate Reaction Mechanisms: Study the mechanism of oxidation, including the reversibility of the electron transfer process and the stability of the oxidized species. researchgate.net
In-Situ Monitoring: Monitor reactions that involve the oxidation or reduction of the diarylamine moiety in real-time without the need for sample extraction.
Studies on analogous N,N-dialkyl-p-phenylenediamines and other diarylamines have demonstrated that electrochemical oxidation is a key reaction pathway, which can be effectively studied using CV. acs.orgresearchgate.net
Amperometric and potentiometric methods are quantitative electrochemical techniques that can be adapted for the determination of this compound.
Amperometry involves applying a constant potential to a working electrode and measuring the current produced by the oxidation or reduction of the analyte. The measured current is directly proportional to the concentration of the analyte. Amperometric detection can be coupled with separation techniques like capillary electrophoresis or HPLC to provide highly sensitive and selective quantification of aromatic amines. nih.govnih.govresearchgate.net For this compound, an oxidative potential would be applied, and the resulting current would be used for quantification against a calibration curve.
Potentiometry measures the potential difference between two electrodes in a solution at or near zero current. byjus.comlibretexts.org Potentiometric titration is a common application where the potential is monitored as a titrant is added. For a basic compound like this compound, an acid-base titration could be performed in a non-aqueous solvent, with the endpoint detected by a sharp change in potential. byjus.comresearchgate.net Alternatively, a redox titration could be employed, using a standard oxidizing agent and monitoring the potential change at the equivalence point. libretexts.org This method is robust, inexpensive, and well-suited for determining the concentration of the main component in a relatively pure sample. metrohm.com
Table 3: Comparison of Advanced Analytical Methodologies
| Technique | Principle | Primary Application for this compound | Key Advantages |
| HPLC | Differential partitioning between mobile and stationary phases. thermofisher.com | Purity assessment, quantification, reaction monitoring. nih.gov | High resolution, high sensitivity, applicable to non-volatile compounds. |
| GC | Partitioning between a mobile gas and a stationary phase based on volatility. | Analysis of volatile impurities and residual solvents. acs.org | Excellent for volatile compounds, high efficiency, can be coupled to MS for identification. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. yakhak.org | Separation and quantification of enantiomers of chiral derivatives. nih.gov | The definitive method for determining enantiomeric excess. |
| Cyclic Voltammetry | Measurement of current as a function of applied potential. researchgate.net | Studying redox behavior, in-situ monitoring of electrochemical reactions. | Provides information on reaction mechanisms and stability of redox species. |
| Amperometry | Measurement of current at a constant applied potential. nih.gov | Sensitive quantification, often used as a detector for HPLC or CE. nih.gov | High sensitivity, rapid response. |
| Potentiometry | Measurement of potential difference at near-zero current. byjus.com | Quantitative analysis via titration (acid-base or redox). libretexts.orgmetrohm.com | Cost-effective, robust, accurate for assay determination. |
Spectrophotometric Quantification and Characterization Methods
Spectrophotometric methods are workhorse techniques in analytical chemistry, relying on the interaction of light with a chemical substance to determine its concentration and elucidate its properties.
UV-Vis Spectrophotometry for Concentration Determination in Solutions
Ultraviolet-Visible (UV-Vis) spectrophotometry is a principal technique for the quantitative analysis of aromatic compounds like this compound. The presence of a chromophoric system—the substituted benzene (B151609) rings and the nitrogen atom with its lone pair of electrons—allows the molecule to absorb light in the UV-Vis region. The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax), where the absorption is at its maximum, and applying the Beer-Lambert Law.
Table 1: Hypothetical UV-Vis Spectrophotometry Parameters for Concentration Determination
| Parameter | Value/Range | Notes |
|---|---|---|
| Wavelength Maximum (λmax) | 280 - 320 nm (estimated) | Dependent on solvent. Requires experimental determination. |
| Solvent | Ethanol, Methanol (B129727), Acetonitrile | Common solvents for UV-Vis analysis of aromatic amines. |
| Molar Absorptivity (ε) | To be determined | A measure of how strongly the compound absorbs light at λmax. |
Fluorescence Spectroscopy for Trace Analysis and Quantum Yield Measurements
Fluorescence spectroscopy is a highly sensitive technique that can be employed for the trace analysis of fluorescent compounds. Aniline derivatives can exhibit fluorescence, and it is plausible that this compound is fluorescent due to its aromatic structure. epa.gov The process involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.
The fluorescence intensity is directly proportional to the concentration of the analyte at low concentrations, making this method suitable for detecting minute quantities. Furthermore, the fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be determined. This parameter provides insight into the molecule's photophysical properties. However, specific data on the fluorescence excitation and emission wavelengths, as well as the quantum yield for this compound, are not documented in the available scientific literature. scispace.com
Method Validation and Quality Control in Analytical Research
The development of any analytical method necessitates a thorough validation process to ensure its reliability, accuracy, and fitness for purpose.
Assessment of Linearity, Sensitivity, and Specificity of Developed Methods
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For a spectrophotometric method, this is assessed by analyzing a series of dilutions of a standard solution. The data is then plotted as absorbance versus concentration, and a linear regression is performed. The correlation coefficient (R²) is a key indicator of linearity, with a value close to 1.000 indicating a strong linear relationship.
Sensitivity: The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. In spectrophotometry, this is often related to the slope of the calibration curve. A steeper slope indicates higher sensitivity.
Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For spectrophotometric analysis, this can be challenging if interfering substances have overlapping absorption spectra. In such cases, derivative spectrophotometry or chromatographic techniques might be required to enhance specificity.
Robustness, Limit of Detection (LOD), and Limit of Quantification (LOQ) Studies
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For UV-Vis spectrophotometry, these parameters could include the wavelength setting, temperature, and pH of the solution.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values are crucial for trace analysis. They are typically determined statistically from the standard deviation of the response and the slope of the calibration curve.
Table 2: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve. | R² ≥ 0.999 |
| Limit of Detection (LOD) | Lowest detectable concentration. | 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve) |
| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve) |
| Accuracy (% Recovery) | Closeness of the measured value to the true value. | 98.0% - 102.0% |
| Precision (% RSD) | Closeness of agreement between a series of measurements. | ≤ 2% |
Future Directions and Emerging Research Avenues for 4 Ethoxy N Methyl N Phenylaniline
Integration into Multifunctional and Smart Materials Systems
The core structure of 4-Ethoxy-N-methyl-N-phenylaniline, featuring a diarylamine backbone, is a well-established pharmacophore in the realm of "smart" materials. These are materials designed to respond to external stimuli such as light, heat, or mechanical force. Triphenylamine (B166846) (TPA) derivatives, which share a similar structural motif, are particularly noted for their unique optoelectronic properties. researchgate.netscientific.net
Future research could focus on integrating this compound into multifunctional systems. Its non-planar, propeller-like shape, a characteristic of TPA derivatives, could be leveraged to develop solid-state fluorescent materials. researchgate.netresearchgate.net The ethoxy and methyl groups can be fine-tuned to modulate the electron-donating character of the molecule, which in turn influences its photophysical properties. This opens the door to creating materials with aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) properties, which are highly sought after for applications in luminescent switches, mechanosensors, security papers, and data storage. researchgate.netbohrium.com
By incorporating electron-acceptor groups into the phenyl rings, it may be possible to create donor-acceptor (D-A) type molecules with tailored energy levels. Such compounds have shown promise in a variety of applications, from organic light-emitting diodes (OLEDs) to solar cells and chemical sensors. scientific.net The potential for stimuli-responsive behavior in materials containing this compound is a rich area for future investigation.
Exploration of Unconventional Reactivity and Novel Synthetic Routes
The synthesis of diarylamines and triphenylamines has traditionally relied on methods such as the Ullmann condensation. A documented synthesis for a related compound, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, involves the reaction of 4-ethoxy-iodobenzene with aniline (B41778) in the presence of a copper catalyst. researchgate.net
Future research into the synthesis of this compound could explore more unconventional and efficient routes. This might include catalyst systems based on more abundant and less toxic metals, or even metal-free coupling reactions. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would also be a significant advancement, leading to higher efficiency and reduced waste.
The reactivity of the N-H bond in a precursor secondary amine, prior to methylation, offers a versatile handle for introducing a variety of functional groups. This could lead to a library of novel derivatives with a wide range of electronic and steric properties. Furthermore, exploring the reactivity of the aromatic rings through late-stage functionalization could provide access to complex molecular architectures that would be difficult to synthesize through traditional methods.
Development of More Sustainable and Scalable Production Methodologies
The industrial-scale production of fine chemicals like this compound necessitates the development of sustainable and scalable manufacturing processes. A key focus for future research will be the replacement of traditional, often harsh, reaction conditions with greener alternatives.
This includes the use of more environmentally benign solvents, or even solvent-free reaction conditions. The development of highly active and recyclable catalysts is another crucial aspect of sustainable synthesis. Research into flow chemistry processes for the synthesis of diarylamines could offer significant advantages in terms of safety, scalability, and process control compared to traditional batch production methods.
Furthermore, a comprehensive life-cycle assessment of the synthetic routes to this compound will be essential to identify and mitigate the environmental impact of its production. This holistic approach will be critical for the commercial viability of any new materials based on this compound.
Advanced Characterization Techniques for In-Situ and Operando Studies
A thorough understanding of the structure-property relationships in materials based on this compound will rely on the application of advanced characterization techniques. While ex-situ methods provide valuable information, in-situ and operando studies are crucial for observing the dynamic changes in a material as it functions.
For instance, the crystal structure of the related compound 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline has been determined by single-crystal X-ray diffraction, revealing details about its molecular conformation and intermolecular interactions. researchgate.net Future work on this compound could employ similar techniques.
To understand the behavior of this compound in smart materials, in-situ spectroscopic techniques such as temperature-controlled fluorescence spectroscopy could be used to study its response to thermal stimuli. acs.org For applications in electrochromic devices, operando spectroelectrochemistry would allow for the simultaneous measurement of optical and electrochemical properties as the device is operating. These advanced characterization methods will provide invaluable insights into the mechanisms underlying the functionality of materials incorporating this compound.
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of computational modeling with experimental research offers a powerful synergy for accelerating the discovery and development of new materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational methods that have been successfully applied to predict the electronic and photophysical properties of molecules similar to this compound.
In the future, these computational tools can be used to screen a virtual library of this compound derivatives to identify candidates with desired properties before embarking on time-consuming and resource-intensive experimental synthesis. For example, DFT calculations can predict the molecular geometry, electronic structure, and energy levels of the frontier molecular orbitals, which are crucial for understanding the charge transport and photophysical behavior of the molecule.
The combination of experimental data from techniques like UV-Vis absorption and fluorescence spectroscopy with TD-DFT calculations can provide a deeper understanding of the electronic transitions and excited-state properties of these compounds. This synergistic approach will be instrumental in the rational design of novel materials based on this compound with optimized performance for specific applications.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 4-Ethoxy-N-methyl-N-phenylaniline, and how can data inconsistencies be resolved?
Answer:
- Techniques : Use ¹H/¹³C NMR to confirm substituent positions and electronic environments. For example, the methoxy group’s deshielding effect on adjacent protons can validate its position . UV-Vis spectroscopy (λmax ~255 nm, similar to analogs) helps assess conjugation .
- Resolving inconsistencies : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If NMR signals overlap, employ 2D-COSY or HSQC to resolve coupling patterns. Reference NIST spectral data for benchmarking .
Basic: What synthetic routes are effective for this compound, and how is purity optimized?
Answer:
- Routes :
- Purity challenges : Purify via column chromatography (silica gel, hexane/EtOAc gradient). Monitor by TLC (Rf ~0.3 in 7:3 hexane/EtOAc). Remove trace solvents using vacuum drying (40°C, 24 hr) .
Advanced: How does crystal packing influence the reactivity of this compound, and what refinement tools are optimal?
Answer:
- Crystal packing : Intermolecular van der Waals interactions between ethoxy groups can stabilize the lattice, reducing susceptibility to oxidation . Hydrogen bonding (N-H···O) may enhance solubility in polar solvents.
- Refinement tools : Use SHELXL for small-molecule refinement due to robust handling of anisotropic displacement parameters. For twinned crystals, employ SHELXD for phase resolution .
Advanced: What computational methods predict thermodynamic properties of this compound, and how do they compare with experimental data?
Answer:
- Methods :
- DFT calculations (B3LYP/6-311+G(d,p)) to estimate bond dissociation energies and dipole moments.
- MD simulations (AMBER force field) to model solubility in ethanol/water mixtures.
- Validation : Compare computed logP values with experimental HPLC-derived data. Discrepancies >0.5 units suggest recalibration of solvation models .
Basic: What stability considerations apply to this compound under storage?
Answer:
- Degradation pathways : Photooxidation of the ethoxy group to quinones under UV light. Store in amber vials at -20°C to minimize decomposition .
- Handling : Use gloveboxes under nitrogen for air-sensitive reactions. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months .
Advanced: How do substituent effects alter reaction pathways in this compound derivatives?
Answer:
- Steric effects : Bulky substituents (e.g., ortho-methyl) hinder electrophilic aromatic substitution, favoring meta-products.
- Electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate the ring, requiring harsher conditions (e.g., H₂SO₄ catalysis) for nitration .
- Methodology : Use Hammett plots to correlate substituent σ values with reaction rates .
Basic: How are reaction yields optimized for this compound synthesis?
Answer:
- Key parameters :
Advanced: What strategies resolve crystallographic data discrepancies in analogs of this compound?
Answer:
- Data conflicts : Address twinning via PLATON’s TWINLAW or use SHELXE for iterative phasing .
- Disorder modeling : Apply ISOR and DELU restraints in SHELXL to refine overlapping electron densities in ethoxy groups .
Basic: How does the methoxy group’s electronic environment affect NMR shifts in this compound?
Answer:
- ¹H NMR : Methoxy protons resonate at δ ~3.8 ppm (singlet). Adjacent aromatic protons show downfield shifts (δ ~6.9-7.2 ppm) due to electron-donating effects .
- ¹³C NMR : Methoxy carbon at δ ~55 ppm; quaternary carbons adjacent to ethoxy groups appear at δ ~140-150 ppm .
Advanced: What in silico models predict the bioactivity of this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
